molecular formula C22H19N3OS2 B12011208 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-36-3

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12011208
CAS No.: 623940-36-3
M. Wt: 405.5 g/mol
InChI Key: WKCSXSAKDGFIIE-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiazolidinone moieties in its structure suggests it may exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl groups on the pyrazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions on the phenyl rings.

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiazolidinone moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one: Lacks the isopropyl group.

    (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Contains a methyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one may confer unique steric and electronic properties, potentially enhancing its biological activity compared to similar compounds.

Properties

CAS No.

623940-36-3

Molecular Formula

C22H19N3OS2

Molecular Weight

405.5 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3OS2/c1-15(2)25-21(26)19(28-22(25)27)13-17-14-24(18-11-7-4-8-12-18)23-20(17)16-9-5-3-6-10-16/h3-15H,1-2H3/b19-13-

InChI Key

WKCSXSAKDGFIIE-UYRXBGFRSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.